ethyl 2-ethoxy-3-[[4-[2-[(Z)-N'-hydroxycarbamimidoyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate
Description
Evolution of Benzimidazole Scaffolds in Drug Discovery
Benzimidazole, a bicyclic heterocycle formed by fusing benzene and imidazole rings, has emerged as a privileged scaffold in drug discovery due to its structural mimicry of purine bases and adaptable pharmacophoric properties. Its amphoteric nature, derived from the NH group and aromatic system, enables diverse non-covalent interactions (hydrogen bonding, π-π stacking, hydrophobic effects) with biological targets. Over 20 FDA-approved drugs incorporate benzimidazole, spanning antiparasitics (albendazole), antivirals (maribavir), and proton pump inhibitors (omeprazole).
Table 1: FDA-Approved Benzimidazole-Based Drugs and Applications
| Drug Name | Therapeutic Area | Key Structural Features |
|---|---|---|
| Albendazole | Anthelmintic | Methyl carbamate at position 2 |
| Omeprazole | Antiulcerative | Pyridylmethylsulfinyl substitution |
| Maribavir | Antiviral (CMV) | Benzofuran-benzimidazole hybrid |
Structure-activity relationship (SAR) studies highlight that substitutions at positions 1, 2, and 5 of benzimidazole critically modulate target selectivity. For instance, bulkier substituents at position 1 enhance binding to ATP-dependent proton pumps, while electron-withdrawing groups at position 2 improve metabolic stability. Hybridization strategies, such as coupling benzimidazole with biphenyl systems, exploit these SAR insights to optimize pharmacokinetic and pharmacodynamic profiles.
Rational Design Principles for Biphenyl-Amidoxime Conjugates
The integration of biphenyl and amidoxime moieties into benzimidazole hybrids addresses two key challenges in drug development: (1) enhancing target engagement through biphenyl-mediated spatial orientation and (2) improving bioavailability of cationic amidine drugs via amidoxime prodrug conversion.
Biphenyl Systems : Biphenyl architectures confer conformational rigidity, enabling precise positioning of pharmacophoric groups within target binding pockets. In AMP-activated protein kinase (AMPK) activators, 2'-cyanobiphenyl derivatives exhibit submicromolar potency by mimicking the adenine-binding site of ATP. Similarly, biphenyl-containing angiotensin II receptor antagonists (e.g., losartan analogs) leverage π-π interactions with Tyr residues in the AT1 receptor.
Amidoxime Prodrug Strategy : Amidoximes (R-C(=NOH)-NH2) serve as bioreversible prodrugs for amidines, which often suffer from poor membrane permeability due to their permanent positive charge. In vivo, amidoximes undergo enzymatic reduction to amidines, releasing the active species selectively at target sites. This approach has been validated in antiparasitic benzimidazole derivatives, where amidoxime prodrugs exhibit 3–5-fold higher oral bioavailability compared to their amidine counterparts.
Table 2: Comparative Properties of Amidoxime vs. Amidine Derivatives
| Property | Amidoxime Prodrug | Amidine Drug |
|---|---|---|
| LogP | 1.2–2.5 | -0.8–0.3 |
| Solubility (mg/mL) | 15–30 | 2–5 |
| Plasma Stability (t½) | 8–12 h | <1 h |
| Bioactivation Site | Liver microsomes | N/A |
The target compound, ethyl 2-ethoxy-3-[[4-[2-[(Z)-N'-hydroxycarbamimidoyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate, exemplifies these design principles:
- Benzimidazole Core : The ethoxy group at position 2 enhances metabolic stability, while the ethyl carboxylate at position 4 provides a handle for further functionalization.
- Biphenyl Linker : The 4-[2-substituted phenyl]phenyl spacer orients the amidoxime group for optimal interaction with target proteins, as demonstrated in AMPK activators.
- Amidoxime Moiety : The (Z)-N'-hydroxycarbamimidoyl group ensures pH-dependent solubility and controlled bioactivation, mitigating off-target effects.
Synthetic routes to such hybrids typically involve:
Properties
IUPAC Name |
ethyl 2-ethoxy-3-[[4-[2-(N'-hydroxycarbamimidoyl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O4/c1-3-33-25(31)21-10-7-11-22-23(21)30(26(28-22)34-4-2)16-17-12-14-18(15-13-17)19-8-5-6-9-20(19)24(27)29-32/h5-15,32H,3-4,16H2,1-2H3,(H2,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVODSSZMOBIHGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=NO)N)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-ethoxy-1-((2’-(N’-hydroxycarbamimidoyl)-[1,1’-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes the following steps:
Formation of the benzimidazole core: This is achieved by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.
Introduction of the biphenyl moiety: This step involves the coupling of the benzimidazole core with a biphenyl derivative, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-ethoxy-1-((2’-(N’-hydroxycarbamimidoyl)-[1,1’-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are typically used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
It appears the query is asking for information on the applications of a specific chemical compound, but the search results provide information on the synthesis, properties, and names of related compounds, not their applications. Therefore, a detailed article focusing solely on the applications of the compound “ethyl 2-ethoxy-3-[[4-[2-[(Z)-N'-hydroxycarbamimidoyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate” cannot be composed using the provided search results.
However, based on the information available, here's what can be gathered:
Chemical Identity and Properties
- IUPAC Name: There are two slightly different IUPAC names listed for similar compounds:
- CAS Number: 147403-65-4 .
- Molecular Formula: C25H24N4O4 .
- Molecular Weight: 444.48 .
- Melting Point: 207-209 °C .
Synthesis
The synthesis of a related compound, (Z)-Methyl 2-ethoxy-3-((2'-(N'-hydroxycarbaMiMidoyl)biphenyl-4-yl)Methyl)-3H-benzo[d]imidazole-4-carboxylate, involves the following steps :
- Reacting 1-[(2'-cyanobiphenyl-4-yl)methyl]-2-ethoxybenzimidazole-7-carboxylic acid methyl ester with hydroxylamine hydrochloride and sodium hydrogencarbonate in N,N-dimethyl acetamide and water at 70°C for 18 hours .
- Cooling the reaction mixture and adding water .
- Filtering the precipitated solid to obtain 2-ethoxy-1-[2'-(N'-hydroxycarbamimidoyl)biphenyl-4-yl]-1H-benzimidazole-7-carboxylic acid methyl ester .
- The yield is reported as 90% with a purity of 98.9% .
Potential Uses
One search result indicates that a related compound, (Z)-Ethyl-2-ethoxy-3-((2'-(N'-hydroxycarbaMiMidoyl) biphenyl-4-yl) Methyl)-3H-benzo[d] iMidazole-4-carboxylate, is an advanced intermediate . This suggests it is used in the synthesis of other, more complex molecules, possibly in the pharmaceutical or agrochemical industries .
Mechanism of Action
The mechanism of action of Ethyl 2-ethoxy-1-((2’-(N’-hydroxycarbamimidoyl)-[1,1’-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Benzimidazole derivatives share a common core structure but exhibit diverse pharmacological profiles depending on substituents. Below is a comparative analysis of key analogues:
Efficacy in Pain Management
B1 vs. B8 :
- Thermal Hyperalgesia : B8 (3 mg/kg) increased paw withdrawal latency to 13 ± 1.59 s (*p < 0.001 ) vs. morphine-treated controls (4.66 ± 0.47 s), outperforming B1 (8.33 ± 0.66 s, *p < 0.05) .
- Mechanical Allodynia : B8 (3 mg/kg) elevated paw withdrawal thresholds to 4.5 ± 0.3 g (*p < 0.001 ) vs. morphine controls (0.87 ± 0.11 g) .
- TNF-α Suppression : B8 reduced spinal TNF-α to 0.94 ± 0.04 pg/mg protein (p < 0.01 ), comparable to ketamine (81.81 ± 1.22 pg/mg, *p < 0.001 ) .
Structural Determinants of Activity
- Substituent Effects: Ethoxy/Carbamimidoyl Groups (Target Compound): The Z-configuration of the carbamimidoyl group may enhance PPARγ binding affinity, similar to B1/B8’s methoxy and acetamide groups . Biphenyl System: The extended aromatic system could improve blood-brain barrier penetration, a limitation noted in B1/B8 studies .
- Derivatives like I-6230 and I-6373 focus on antimicrobial applications, limiting direct comparison with neuroinflammatory targets .
Biological Activity
Ethyl 2-ethoxy-3-[[4-[2-[(Z)-N'-hydroxycarbamimidoyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate, also known by its CAS number 1397836-41-7, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antiproliferative, antibacterial, antifungal, and potential antiviral properties.
| Property | Value |
|---|---|
| Molecular Formula | C26H26N4O4 |
| Molecular Weight | 458.517 g/mol |
| Density | 1.27±0.1 g/cm³ (20 °C) |
| Boiling Point | 664.1±65.0 °C (Predicted) |
| LogP | 5.12180 |
| PSA | 111.96 |
Antiproliferative Activity
Recent studies have demonstrated that benzimidazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have shown notable activity against the MDA-MB-231 breast cancer cell line. The IC50 values for related compounds range from 16.38 μM to over 100 μM, indicating varying degrees of potency depending on structural modifications .
Antibacterial and Antifungal Activity
The compound has also been evaluated for its antibacterial and antifungal properties. In vitro studies have shown that related benzimidazole derivatives exhibit significant inhibition against strains such as Staphylococcus aureus and Candida albicans. The minimal inhibitory concentration (MIC) values for these activities were reported to be as low as 4 μg/mL against certain bacterial strains . These findings suggest that the compound may serve as a potential lead in the development of new antimicrobial agents.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Benzimidazole derivatives are known to induce apoptosis in cancer cells by disrupting mitochondrial membrane potential, leading to the release of cytochrome c and subsequent caspase activation .
- Membrane Permeability : The lipophilic nature of this compound enhances its ability to penetrate lipid membranes, which is crucial for its biological efficacy .
- Enzyme Inhibition : Some studies indicate that benzimidazole derivatives can act as cyclooxygenase inhibitors and possess antioxidant properties, further contributing to their therapeutic potential .
Case Studies
Several case studies highlight the effectiveness of benzimidazole derivatives in treating infections and cancer:
- Anticancer Activity : A study demonstrated that a benzimidazole derivative with a similar structure exhibited an IC50 value of 29.39 μM against MDA-MB-231 cells, showcasing its potential as an anticancer agent .
- Antimicrobial Efficacy : Another investigation revealed that compounds with modifications at specific positions on the benzimidazole ring displayed enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting structure-activity relationships that could guide future drug design .
Q & A
Basic: What synthetic methodologies are reported for benzimidazole derivatives structurally analogous to ethyl 2-ethoxy-3-[[4-[2-[(Z)-N'-hydroxycarbamimidoyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate?
Answer:
The synthesis of benzimidazole derivatives typically involves cyclocondensation of o-phenylenediamine with carboxylic acid derivatives or aldehydes under acidic conditions. For example:
- Stepwise assembly : Reacting substituted benzaldehydes with ethyl acetoacetate in ethanol under reflux with acetic acid catalysis, followed by cyclization (e.g., benzimidazole core formation) .
- Modular functionalization : Post-cyclization, intermediates are functionalized via coupling reactions (e.g., Suzuki-Miyaura for biphenyl systems) or nucleophilic substitution to introduce groups like the (Z)-N'-hydroxycarbamimidoyl moiety .
- Solvent optimization : Absolute ethanol or DMF is commonly used for solubility and reactivity balance, with reflux times varying (4–12 hours) depending on steric hindrance .
Basic: How is the structure of this compound validated in crystallographic studies?
Answer:
X-ray crystallography is the gold standard. Key steps include:
- Data collection : High-resolution diffraction data (e.g., Cu-Kα radiation) are collected at low temperatures (100 K) to minimize thermal motion .
- Refinement : SHELXL (from the SHELX suite) refines atomic coordinates, anisotropic displacement parameters, and occupancy factors. Hydrogen bonding and π-π stacking interactions are analyzed to validate stereochemistry .
- Validation tools : PLATON or CCDC Mercury assess geometric outliers, R-factor discrepancies, and twinning ratios to ensure data integrity .
Advanced: How can researchers resolve contradictions in crystallographic data for benzimidazole-based compounds?
Answer:
Common contradictions include disordered solvent molecules or ambiguous hydrogen-bonding networks. Strategies:
- Multi-solvent trials : Crystallize the compound in alternative solvents (e.g., DMSO vs. ethanol) to reduce disorder .
- DFT calculations : Compare experimental bond lengths/angles with density functional theory (DFT)-optimized structures to identify outliers .
- High-pressure data collection : Use synchrotron radiation to improve resolution for low-quality crystals .
Advanced: What experimental design considerations are critical for structure-activity relationship (SAR) studies of this compound?
Answer:
- Variable substituents : Systematically modify the (Z)-N'-hydroxycarbamimidoyl group or benzyl substituents to assess impact on bioactivity (e.g., kinase inhibition) .
- Control groups : Include analogs lacking specific functional groups (e.g., ethoxy or carboxylate) to isolate pharmacological contributions .
- In vitro assays : Use fluorescence polarization or SPR to quantify binding affinities against target proteins, ensuring buffer conditions (pH 7.4, 37°C) mimic physiological environments .
Basic: What spectroscopic techniques are employed to characterize this compound?
Answer:
- NMR : - and -NMR identify proton environments (e.g., ethyl ester at δ ~4.3 ppm) and confirm substitution patterns .
- IR spectroscopy : Detect functional groups (e.g., C=O stretch at ~1700 cm, N-H bends at ~3400 cm) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 568.53 for related compounds) .
Advanced: How can researchers optimize reaction yields for large-scale synthesis?
Answer:
- Catalyst screening : Test Pd(OAc)/XPhos for Suzuki couplings to improve biphenyl linkage efficiency .
- Microwave-assisted synthesis : Reduce reaction times (e.g., from 12 hours to 30 minutes) while maintaining yields >80% .
- Purification protocols : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate pure product .
Advanced: What computational methods support the analysis of this compound’s pharmacological potential?
Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets (e.g., angiotensin II receptors for analogs like Azilsartan) .
- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories, analyzing RMSD and binding free energies (MM/PBSA) .
- ADMET prediction : SwissADME evaluates logP, bioavailability, and CYP450 interactions to prioritize analogs for in vivo testing .
Basic: What are the stability considerations for this compound under laboratory conditions?
Answer:
- pH sensitivity : Store in anhydrous DMSO or ethanol at -20°C to prevent hydrolysis of the ester or carbamimidoyl groups .
- Light exposure : Amber vials mitigate photodegradation of the benzimidazole core .
- Thermal stability : TGA-DSC analysis determines decomposition temperatures (>200°C for related compounds) .
Advanced: How can researchers address discrepancies in biological assay data across studies?
Answer:
- Standardize protocols : Adopt CLIA-certified assays for enzyme inhibition (e.g., fixed substrate concentrations and incubation times) .
- Negative controls : Include known inhibitors (e.g., Losartan for angiotensin receptor studies) to validate assay conditions .
- Meta-analysis : Use PRISMA guidelines to aggregate data from multiple studies, identifying outliers via funnel plots .
Advanced: What strategies validate the (Z)-configuration of the N'-hydroxycarbamimidoyl group?
Answer:
- NOESY NMR : Detect spatial proximity between the hydroxyimino proton and adjacent aromatic protons .
- X-ray crystallography : Resolve the dihedral angle between the hydroxyimino group and phenyl ring (ideal ~0° for Z-configuration) .
- Comparative spectroscopy : Contrast IR spectra with (E)-isomer standards, noting shifts in N-O stretch frequencies (~1250 cm for Z vs. ~1220 cm for E) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
